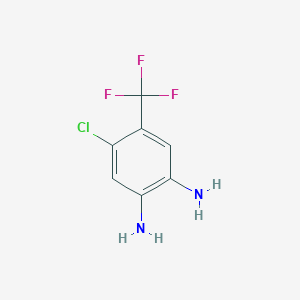

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSGYQISMPLVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378498 | |

| Record name | 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157590-59-5 | |

| Record name | 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,5-diaminobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 157590-59-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine, a key building block in modern medicinal chemistry and materials science. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: A Versatile Scaffold in Chemical Synthesis

This compound, identified by its CAS number 157590-59-5, is a substituted ortho-phenylenediamine that has garnered significant interest as a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1] The strategic placement of a chloro group and a trifluoromethyl group on the benzene ring imparts unique electronic properties and steric influences. These features allow for the fine-tuning of the physicochemical characteristics of resulting molecules, a critical aspect in the rational design of novel therapeutic agents and advanced materials.[1]

The trifluoromethyl group, in particular, is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate, making it a valuable moiety in drug discovery.[1] This guide will delve into the synthesis, properties, and key applications of this important intermediate, providing the necessary details for its effective utilization in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, of a reagent is paramount for its successful and safe application in the laboratory.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 157590-59-5 | [1] |

| Molecular Formula | C₇H₆ClF₃N₂ | [1] |

| Molecular Weight | 210.59 g/mol | [2] |

| Appearance | Solid powder | [1] |

| Boiling Point | 61-63 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Synonyms | 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine | [1] |

| InChI Key | BUSGYQISMPLVIJ-UHFFFAOYSA-N | [1] |

Safety and Handling

As with any chemical reagent, proper handling and storage are crucial to ensure laboratory safety.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Storage : Store at 2-8°C in a tightly sealed container in a dry and well-ventilated place.[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis and Purification: A Self-Validating Protocol

The most common and logical synthetic route to this compound involves the reduction of its corresponding nitro precursor, 4-chloro-5-(trifluoromethyl)-2-nitroaniline. This two-step approach, starting from a commercially available aniline, is outlined below. The causality behind the choice of reagents and conditions is explained to provide a robust and reproducible protocol.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)-2-nitroaniline (Precursor)

The nitration of an aniline derivative requires careful control of reaction conditions to ensure regioselectivity and prevent over-nitration. The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for this transformation.

-

Materials :

-

3-Chloro-4-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

-

-

Procedure :

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 3-Chloro-4-(trifluoromethyl)aniline to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the aniline is completely dissolved, cool the mixture to -5°C.

-

Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 0°C. The addition of the nitrating agent at low temperature is critical to control the exothermic reaction and minimize side product formation.

-

After the addition is complete, stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-chloro-5-(trifluoromethyl)-2-nitroaniline.

-

Step 2: Synthesis of this compound (Target Compound)

The reduction of the nitro group is a critical step. Several methods are effective, with the choice often depending on the scale of the reaction and the presence of other functional groups. The iron-acetic acid method is a classic, cost-effective, and reliable choice for this transformation.

-

Materials :

-

4-Chloro-5-(trifluoromethyl)-2-nitroaniline

-

Iron powder

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

-

Procedure :

-

To a suspension of iron powder in a mixture of ethanol and water in a round-bottom flask, add a catalytic amount of glacial acetic acid. The acid helps to activate the iron surface.

-

Heat the mixture to reflux.

-

Add a solution of 4-chloro-5-(trifluoromethyl)-2-nitroaniline in ethanol dropwise to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add ethyl acetate to the residue and wash with water and saturated sodium bicarbonate solution to remove acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography if necessary.

-

Key Reactions and Applications in Drug Discovery

The primary utility of this compound lies in its role as a precursor to nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

Synthesis of Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative is a fundamental method for their synthesis.

Caption: General scheme for the synthesis of benzimidazoles.

Experimental Protocol: General Procedure for Benzimidazole Synthesis

-

In a round-bottom flask, dissolve this compound and a slight excess of the desired carboxylic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to facilitate the cyclization.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

The product may precipitate upon neutralization or can be extracted with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer and antimicrobial properties. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3]

Caption: General scheme for the synthesis of quinoxalines.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

-

Dissolve this compound and an equimolar amount of the 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.[3]

-

Heat the reaction mixture to reflux for 2-4 hours.[3] The reaction is often rapid and can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with a cold solvent.

-

If necessary, the product can be further purified by recrystallization.

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the searched literature, predicted spectra can be generated based on the structure and data from similar compounds. Researchers should always confirm the structure of their synthesized material using standard analytical techniques.

Predicted Spectroscopic Data:

-

¹H NMR : The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing chloro and trifluoromethyl groups. A broad singlet corresponding to the four amine protons would also be expected, which would be exchangeable with D₂O.

-

¹³C NMR : The spectrum will display seven distinct signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The other aromatic carbons will appear at chemical shifts determined by the cumulative electronic effects of the substituents.

-

¹⁹F NMR : A single sharp singlet is expected for the -CF₃ group.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and materials science. Its synthesis from readily available starting materials is straightforward, and its reactivity is well-defined, making it an attractive intermediate for both academic research and industrial applications. The continued exploration of new reactions and applications of this and related fluorinated diamines will undoubtedly lead to the discovery of novel molecules with enhanced biological activity and material properties.

References

- BenchChem. A Comprehensive Review of 4-Chloro-5-methylbenzene-1,2-diamine in Synthetic Chemistry and Drug Discovery. Accessed January 10, 2026.

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Accessed January 10, 2026.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 10, 2026.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Accessed January 10, 2026.

- Benchchem. 4-Chloro-3,5-difluorobenzene-1,2-diamine. Accessed January 10, 2026.

- Sigma-Aldrich. This compound | 157590-59-5. Accessed January 10, 2026.

- PubMed Central. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. Accessed January 10, 2026.

- Sigma-Aldrich. CAS 157590-59-5. Accessed January 10, 2026.

- TEB E-Kütüphane.

- MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Accessed January 10, 2026.

- RSC Publishing.

- Organic Chemistry Portal. Quinoxaline synthesis. Accessed January 10, 2026.

- PubMed Central. Benzimidazole(s)

- TEB E-Kütüphane.

Sources

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine molecular weight

An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: Synthesis, Characterization, and Application

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established themselves as indispensable building blocks. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity. Within this class of valuable intermediates, ortho-phenylenediamines (OPDs) serve as privileged scaffolds for the synthesis of a multitude of heterocyclic systems.

This technical guide provides a comprehensive overview of this compound (CAS: 157590-59-5), a trifunctional building block poised for significant applications in medicinal chemistry and advanced material synthesis. We will delve into its core properties, present a robust and logical synthetic pathway, detail its primary application in the construction of quinoxaline derivatives, and outline essential analytical and safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

Core Physicochemical & Structural Properties

This compound is a crystalline solid at ambient temperature. Its structure combines the reactivity of an ortho-diamine with the electronic and steric influences of both a chloro and a trifluoromethyl substituent. These groups are strategically positioned to influence the reactivity of the amine functionalities and the properties of any subsequent heterocyclic structures.

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 157590-59-5 | [1][2] |

| Molecular Formula | C₇H₆ClF₃N₂ | [1][2][3] |

| Molecular Weight | 210.58 g/mol | [1][2][3] |

| Appearance | White to brown crystalline powder/solid | [2] |

| Melting Point | 61-63 °C | [2] |

| Boiling Point | 305.1 °C at 760 mmHg | [2] |

| IUPAC Name | This compound | |

| Solubility | Slightly soluble in water | [2] |

| Storage | Recommended 2-8 °C, under inert atmosphere |

Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a highly reliable and scalable pathway to this compound proceeds via the selective reduction of its corresponding ortho-nitroaniline precursor, 4-Chloro-5-(trifluoromethyl)-2-nitroaniline . This precursor is readily accessible through the regioselective nitration of 4-chloro-benzotrifluoride, a common industrial starting material.[4]

The critical final step is the reduction of the nitro group, which must be performed under conditions that preserve the chloro substituent and the aromatic ring. Catalytic hydrogenation is the method of choice for its efficiency, clean conversion, and favorable environmental profile.

Caption: General synthetic workflow for the target diamine.

Experimental Protocol: Reduction of 4-Chloro-5-(trifluoromethyl)-2-nitroaniline

This protocol describes a standard catalytic hydrogenation procedure. The choice of catalyst and solvent may be optimized, but the following represents a robust starting point validated by extensive use in analogous nitro group reductions.[5][6][7]

Rationale: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro compounds. It offers high activity, allowing the reaction to proceed at moderate temperatures and pressures. Ethanol (EtOH) is an excellent solvent for this reaction as it solubilizes the starting material and is compatible with the hydrogenation process.

Materials:

-

4-Chloro-5-(trifluoromethyl)-2-nitroaniline (1.0 equiv)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol% Pd)

-

Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas supply

-

Parr hydrogenation apparatus or similar pressure vessel

-

Celite™ for filtration

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Charging the Vessel: To the vessel, add 4-Chloro-5-(trifluoromethyl)-2-nitroaniline followed by ethanol (sufficient to ensure stirring, approx. 10-15 mL per gram of substrate).

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add the wet 10% Pd/C catalyst. Note: Dry Pd/C is pyrophoric and must not be handled in air. The wet catalyst is safer to handle.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar or ~50 psi).

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic; cooling may be necessary for large-scale reactions.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, progress can be checked by TLC or LC-MS on a carefully depressurized and purged sample.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Caution: The Celite™ pad with the catalyst should not be allowed to dry in the air as it may ignite. Quench it carefully with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Core Application: Synthesis of Quinoxaline Scaffolds

The primary and most powerful application of ortho-phenylenediamines is their role as A-B type synthons for the construction of N-heterocycles. This compound is an ideal precursor for synthesizing substituted quinoxalines via the classical condensation reaction with a 1,2-dicarbonyl compound.[8] Quinoxaline cores are prevalent in a vast number of pharmacologically active agents, exhibiting antimicrobial, anticancer, and antiviral properties.[8][9][10]

The reaction proceeds via a double condensation mechanism, forming a stable, aromatic heterocyclic system. The substituents from the diamine (Cl, CF₃) and the dicarbonyl compound (R₁, R₂) become integral parts of the final quinoxaline, allowing for systematic tuning of the molecule's properties.

Caption: Condensation workflow for quinoxaline synthesis.

Experimental Protocol: General Synthesis of a Quinoxaline Derivative

This protocol outlines the condensation of the title diamine with benzil (1,2-diphenylethane-1,2-dione) as a representative 1,2-dicarbonyl compound.

Rationale: This acid-catalyzed condensation is a cornerstone of heterocyclic chemistry. Acetic acid serves as both a solvent and a catalyst, protonating a carbonyl oxygen to activate it for nucleophilic attack by the diamine. The subsequent dehydrative cyclization is efficient and typically high-yielding.[8]

Materials:

-

This compound (1.0 equiv)

-

Benzil (1.0 equiv)

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in glacial acetic acid.

-

Reagent Addition: Add benzil to the solution in one portion.

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC (a typical eluent system would be hexanes/ethyl acetate).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water with stirring.

-

Precipitation: The product will typically precipitate as a solid. Continue stirring until precipitation is complete.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol or methanol to aid in drying.

-

Drying and Purification: Dry the solid product under vacuum. If further purification is required, recrystallization from ethanol is often effective.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display two distinct singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two aromatic protons. A broad singlet, integrating to four protons, will be present for the two -NH₂ groups; this peak may shift or exchange upon addition of D₂O.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group is expected, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard.[11]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine groups (a doublet around 3350-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong C-F stretching bands (typically 1100-1300 cm⁻¹).

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8 °C is recommended.

Conclusion

This compound is a high-value, trifunctionalized building block with significant potential in medicinal chemistry and material science. Its well-defined physicochemical properties and straightforward application in the synthesis of quinoxalines and other N-heterocycles make it an attractive starting material for generating compound libraries for drug screening. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this versatile intermediate into their discovery programs.

References

- 157590-59-5 | this compound. ChemWhat.

- This compound Shanghai Amole... AmoleChem.

- 4-chloro-5-fluorobenzene-1,2-diamine. ChemBK.

- Supporting Information for Trifluoromethylation of Aryl Iodides. The Royal Society of Chemistry.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central (PMC), NIH.

- Supporting Information Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. Beilstein Journals.

- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. NIH.

- Quinoxaline synthesis. Organic Chemistry Portal.

- Chemical Properties of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). Cheméo.

- Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. ResearchGate.

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. MDPI.

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PubMed Central (PMC), NIH.

- 4-Chlorobenzotrifluoride. Wikipedia.

- Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. PubMed.

Sources

- 1. 157590-59-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. echemi.com [echemi.com]

- 3. This compound , 95% , 157590-59-5 - CookeChem [cookechem.com]

- 4. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. chembk.com [chembk.com]

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine chemical structure

An In-depth Technical Guide: 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl (CF3) group, and two adjacent amino groups, makes it a versatile and valuable building block for the synthesis of complex heterocyclic systems. The potent electron-withdrawing nature of the trifluoromethyl group can profoundly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity—key attributes in modern drug design.[1][2][3] This guide provides a comprehensive overview of its chemical structure, a validated synthesis protocol, key applications in drug discovery, analytical characterization methods, and essential safety protocols for its handling and storage.

Introduction: The Strategic Role of Fluorinated Scaffolds

The incorporation of fluorine and fluorinated moieties, particularly the trifluoromethyl (CF3) group, is a cornerstone of contemporary drug design.[2][4] The CF3 group acts as a "lipophilic hydrogen bond donor" and can significantly alter a molecule's electronic profile, conformation, and metabolic stability.[1] Molecules like this compound are prized as "scaffold" reagents because they provide a reliable platform onto which further chemical complexity can be built. As an ortho-phenylenediamine, it is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that form the core of numerous biologically active agents.[5] This guide serves as a technical resource for researchers leveraging this potent intermediate in their synthetic and drug development endeavors.

Chemical Identity and Physicochemical Properties

The precise arrangement of substituents on the benzene ring dictates the reactivity and utility of the molecule. The chlorine and trifluoromethyl groups are positioned to influence the nucleophilicity of the diamine functions, a critical factor in subsequent cyclization reactions.

Caption: Core chemical identifiers for the topic compound.

Below is a summary of its key physicochemical properties, essential for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 226.59 g/mol | Calculated |

| Physical Form | Solid Powder | [6] |

| Boiling Point | 61-63 °C | [6] |

| Storage Temperature | 2-8 °C | [6] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane) | [5] |

Synthesis and Purification

The synthesis of substituted ortho-phenylenediamines typically involves the reduction of a corresponding ortho-nitroaniline. This established chemical transformation is reliable and scalable. The general workflow begins with a commercially available, appropriately substituted nitrobenzene, which is then reduced to the target diamine.

Caption: General synthetic workflow for the target diamine.

Experimental Protocol: Synthesis via Nitro-Group Reduction

This protocol is a representative method based on standard procedures for the reduction of aromatic nitro compounds.[5][7]

Materials:

-

4-Chloro-5-(trifluoromethyl)-2-nitroaniline

-

Ethanol (EtOH) or Acetic Acid

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 4-Chloro-5-(trifluoromethyl)-2-nitroaniline, in ethanol or acetic acid.

-

Reagent Addition: Add iron powder (or an alternative reducing agent) to the suspension. Heat the mixture to a gentle reflux.

-

Acidification: Add concentrated HCl dropwise to the refluxing mixture. The addition is exothermic and should be controlled to maintain a steady reflux. Causality Note: The acid activates the metal surface and serves as the proton source for the reduction of the nitro group.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Neutralization: Cool the reaction mixture to room temperature and filter to remove the iron salts. Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is basic (~8-9). Trustworthiness Check: Effervescence will be observed. Ensure all acid is neutralized to allow for effective extraction of the free amine.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product.

Applications in Medicinal Chemistry

The primary utility of this compound is as a precursor to heterocyclic compounds. The condensation of the diamine with 1,2-dicarbonyl compounds or their equivalents is a robust and high-yielding method to produce quinoxalines and benzimidazoles, which are privileged scaffolds in drug discovery.

Caption: Role as a key intermediate in heterocyclic synthesis.

The CF3 and Cl substituents allow for fine-tuning of the electronic properties of the final heterocyclic product. The CF3 group, being a strong electron-withdrawing group, can increase the acidity of N-H protons in the final scaffold, potentially improving target engagement through hydrogen bonding. Furthermore, it often enhances metabolic stability by blocking potential sites of oxidative metabolism.[1][2]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods is employed for full characterization. The data below are representative of what would be expected for a molecule with this structure, based on analyses of similar compounds.[8]

| Technique | Expected Observations |

| ¹H NMR | Two singlets or closely coupled doublets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet corresponding to the two amine (-NH₂) protons. |

| ¹³C NMR | Signals for six distinct aromatic carbons. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group, with a chemical shift characteristic for trifluoromethyl groups on an aromatic ring. |

| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the calculated molecular weight (226.59), showing a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity). |

| Infrared (IR) | N-H stretching bands (typically two) in the 3300-3500 cm⁻¹ region. C-F stretching bands in the 1100-1300 cm⁻¹ region. |

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance.

-

Signal Word: Warning[6]

-

Hazard Statements:

Protocol for Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9][11]

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[12][13] Change gloves immediately if contamination occurs.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling Procedures:

-

Storage:

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[9]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure provides a robust entry point for constructing complex molecular architectures with tailored electronic and pharmacological properties. Understanding its synthesis, reactivity, and handling requirements allows researchers to safely and effectively harness its potential in developing next-generation therapeutics and functional materials.

References

- Supporting Information for a scientific publication.

- ChemBK.

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

- Review Article. Fluorine in drug discovery: Role, design and case studies. [Link]

- MDPI. N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- PubMed. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. [Link]

- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 157590-59-5 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

This compound, a substituted ortho-phenylenediamine, is a versatile precursor in the synthesis of a wide array of bioactive molecules and functional materials. The presence of a chlorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties to its derivatives, making it a valuable scaffold in drug discovery and organic electronics.[1] Understanding its solubility is a critical first step in reaction optimization, formulation development, and biological screening.

Physicochemical Characterization

A comprehensive understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Notes |

| Molecular Formula | C₇H₆ClF₃N₂ | |

| Molecular Weight | 210.59 g/mol | |

| Appearance | Solid-Powder | |

| Boiling Point | 61-63 °C | This is likely the boiling point at reduced pressure, not atmospheric. |

| Storage Temperature | 2-8°C | Indicates potential for degradation at ambient temperatures. |

| Water Solubility | Expected to be low | Aromatic amines with halogen and trifluoromethyl substituents generally exhibit poor aqueous solubility. |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents[2] | Based on the analogous compound 4-chloro-5-fluorobenzene-1,2-diamine.[2] |

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The aromatic core contributes to its hydrophobicity, while the two amino groups can participate in hydrogen bonding. The electron-withdrawing nature of the chlorine and trifluoromethyl groups influences the basicity of the amino groups and the overall polarity of the molecule.

Key Factors Influencing Solubility:

-

"Like Dissolves Like": The compound is expected to be more soluble in solvents with similar polarity.

-

Hydrogen Bonding: The amino groups can act as hydrogen bond donors, and the nitrogen atoms as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) will interact more strongly with the solute.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. A high melting point can sometimes indicate a high lattice energy and consequently lower solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

The following section provides a detailed protocol for determining the equilibrium solubility of this compound using the shake-flask method, a widely accepted standard.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Detailed Protocol: Shake-Flask Method

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (see Section 5).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant.

-

Data Presentation

Solubility data should be presented in a clear and organized manner.

Table 2: Example Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

Analytical Techniques for Quantification

The choice of analytical technique is critical for obtaining accurate solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of dissolved solutes.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of the compound.

-

Quantification: Integration of the peak area and comparison to a standard curve.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid method for concentration determination. A full spectrum of the compound should be obtained to determine the λmax. A calibration curve of absorbance versus concentration must be prepared.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a comprehensive roadmap for researchers to determine and understand the solubility of this compound. By following the detailed experimental protocols and employing appropriate analytical techniques, scientists can generate the high-quality, reliable data necessary to accelerate their research in drug discovery and materials science. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

- 4-chloro-5-fluorobenzene-1,2-diamine. ChemBK. [Link]

- Identifying Amines: Principles and Practical Methods.

- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Springer. [Link]

Sources

An In-depth Technical Guide to the Melting Point of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine, a key physicochemical property critical for its application in research and drug development. We will delve into the significance of this parameter, standardized methods for its determination, and the interpretation of experimental data.

Introduction to this compound

This compound, with the CAS Number 157590-59-5, is a substituted aromatic diamine. Such compounds are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors for the synthesis of heterocyclic compounds with diverse biological activities. The specific arrangement of a chloro group, a trifluoromethyl group, and two vicinal amino functionalities on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate for targeted synthesis.

In the context of drug development, the purity and identity of starting materials are paramount. The melting point serves as a fundamental and accessible criterion for the initial assessment of these qualities.

The Critical Role of Melting Point in Quality Control

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is of profound importance in a scientific setting for several reasons:

-

Purity Assessment: The presence of impurities typically leads to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity evaluation. A sharp melting point range is a strong indicator of a substance's high purity.

-

Compound Identification: By comparing the experimentally determined melting point with a known literature value, researchers can confirm the identity of a synthesized or procured compound.

-

Stability and Storage: Knowledge of the melting point provides insights into the thermal stability of a compound, informing decisions on appropriate storage and handling conditions to prevent degradation.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 157590-59-5 | Sigma-Aldrich |

| Molecular Formula | C₇H₆ClF₃N₂ | Sigma-Aldrich |

| Molecular Weight | 210.59 g/mol | ChemScene LLC[1] |

| Melting Point | 61-63 °C | Sigma-Aldrich[1] |

| Appearance | Solid Powder | Sigma-Aldrich |

| IUPAC Name | 4-chloro-5-(trifluoromethyl)-1,2-benzenediamine | Sigma-Aldrich |

Experimental Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus. Below is a detailed, field-proven protocol.

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting point range.

Materials and Equipment

-

This compound sample

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse samples)

-

Thermometer calibration standards (e.g., benzoic acid, caffeine)

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

-

Packing the Capillary Tube:

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

-

The packed sample height should be approximately 2-3 mm. A properly packed sample ensures uniform heat transfer.

-

-

Apparatus Setup and Calibration:

-

Ensure the melting point apparatus is calibrated using certified standards to guarantee the accuracy of the temperature readings.

-

Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (i.e., around 45-50 °C).

-

-

Measurement - Rapid Determination (Optional):

-

For an unknown or to establish an approximate range, a rapid heating rate (e.g., 5-10 °C per minute) can be used initially. This provides a rough estimate of the melting point.

-

-

Measurement - Accurate Determination:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a slow, controlled heating rate of 1-2 °C per minute as the temperature approaches the expected melting point. A slow ramp rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the onset temperature (T1): The temperature at which the first drop of liquid appears.

-

Record the clear point temperature (T2): The temperature at which the last solid crystal melts and the entire sample is a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool sufficiently before performing subsequent measurements.

-

Use a fresh capillary tube for each new measurement. Never re-melt a sample as this can lead to decomposition and inaccurate results.

-

Interpreting the Results

-

Sharp Melting Range (e.g., 61.5 - 62.5 °C): This is indicative of a high-purity sample.

-

Broad Melting Range (e.g., 58 - 62 °C): This suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range and at a lower temperature.

Workflow and Logic Diagram

The following diagram, generated using Graphviz, illustrates the logical workflow for the experimental determination of the melting point.

Caption: Workflow for the determination of the melting point of this compound.

Conclusion

The melting point of this compound, determined to be in the range of 61-63 °C, is a fundamental physical property that serves as a critical quality control parameter.[1] Its accurate determination, following a standardized protocol, provides researchers and drug development professionals with essential information regarding the purity, identity, and thermal stability of this important chemical intermediate. Adherence to rigorous experimental technique is paramount for obtaining reliable and reproducible data, which in turn underpins the integrity of subsequent research and development activities.

References

Sources

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine boiling point

An In-depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, with a core focus on the theoretical and practical considerations for determining its boiling point. This document is structured to provide not just data, but a foundational understanding of the principles and experimental methodologies required for accurate characterization.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a substituted ortho-phenylenediamine, a class of compounds that serve as versatile building blocks in the synthesis of a wide array of heterocyclic molecules.[1] The presence of both a chloro and a trifluoromethyl group on the benzene ring offers unique electronic and steric properties that can be leveraged to fine-tune the characteristics of derivative compounds.

The trifluoromethyl (-CF3) group, in particular, is of paramount importance in contemporary drug design. Its incorporation into a molecule can significantly impact lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] As such, trifluoromethylated intermediates like the topic compound are crucial in the development of novel therapeutic agents.[4] A thorough understanding of the fundamental physicochemical properties of these intermediates, including the boiling point, is a prerequisite for their effective use in synthesis, process development, and safety management.

Physicochemical Profile and Data Discrepancies

A critical first step in working with any chemical compound is to establish its key physical properties. For this compound, a summary of its known identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 157590-59-5 | |

| Molecular Formula | C₇H₆ClF₃N₂ | |

| Molecular Weight | 226.59 g/mol | |

| Physical Form | Solid-Powder | |

| Reported "bp" | 61-63 |

It is crucial to highlight a significant discrepancy in the available data. While a commercial supplier lists a "bp" of 61-63, the physical form is stated as a "Solid-Powder". This strongly suggests that the reported value is likely the melting point , not the boiling point. This ambiguity underscores the critical need for empirical verification of physicochemical data and the potential for error in database-listed values. A solid compound at room temperature will have a boiling point significantly higher than its melting point.

Theoretical Considerations for Boiling Point Estimation

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid phase. For this compound, several key factors contribute to its boiling point:

-

Hydrogen Bonding : As a primary diamine, the two -NH₂ groups are capable of forming strong intermolecular hydrogen bonds.[5][6] This is the most significant contributor to a high boiling point, far more so than in analogous molecules lacking this functionality.[7][8]

-

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to the presence of electronegative chlorine, fluorine, and nitrogen atoms. These permanent dipoles lead to electrostatic attractions between molecules.

-

Van der Waals Forces : These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.

-

Molecular Weight : Generally, as the molecular weight increases, so do the Van der Waals forces, leading to a higher boiling point.

Given these factors, particularly the strong hydrogen bonding capacity, the boiling point is expected to be substantially higher than the 61-63°C value, which is more plausibly the melting point. For context, similar aromatic compounds with trifluoromethyl groups but without the amine functionality, such as 4-Bromobenzotrifluoride, have boiling points in the range of 154-155°C.

Experimental Protocol for Boiling Point Determination

Due to the data ambiguity and the compound's nature as a solid, a robust experimental approach is required. The following protocol outlines a standard laboratory method for determining the boiling point of a small quantity of a solid organic compound under reduced pressure, which is often necessary for high-boiling, potentially sensitive compounds.

Principle: Ebulliometry under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum) is the preferred method. The observed boiling point can then be extrapolated to atmospheric pressure using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

Workflow for Boiling Point Determination

Caption: Experimental workflow for determining the boiling point under reduced pressure.

Step-by-Step Methodology

-

Apparatus Setup : Assemble a short-path distillation apparatus. This minimizes the surface area and reduces sample loss. Ensure all glassware is clean and dry.

-

Sample Introduction : Place a small amount (0.5-1.0 g) of this compound into the distillation flask. Add a small magnetic stir bar for smooth boiling.

-

System Sealing : Lightly grease all joints with a suitable vacuum grease to ensure a good seal. Insert a calibrated thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Vacuum Application : Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer or digital pressure gauge to accurately measure the pressure. Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Heating : Immerse the distillation flask in a heating bath (e.g., silicone oil). Begin stirring and slowly increase the temperature of the bath.

-

Observation and Measurement : Carefully observe the sample. The boiling point at the recorded pressure is the temperature at which a steady stream of condensate is observed dripping from the thermometer bulb. This temperature should remain constant.

-

Data Extrapolation : Once the boiling point at a specific reduced pressure is determined, the value can be extrapolated to standard atmospheric pressure (760 mmHg) using a standard pressure-temperature nomograph. This provides a reliable estimate of the normal boiling point.

-

Repetition : For robust data, the procedure should be repeated at least twice, and ideally at a different pressure to confirm the consistency of the results.

Safety and Handling: A Self-Validating System

Given the presence of aromatic amine and halogenated functional groups, prudent handling of this compound is essential. While a specific Safety Data Sheet (SDS) is the primary source of information, general precautions for related compounds should be followed.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Engineering Controls : Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Toxicology : Aromatic amines are often toxic and can be absorbed through the skin.[5][6] Avoid direct contact. The compound is listed with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[11] The supplier recommends storage at 2-8°C.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

This self-validating protocol ensures that safety is integrated into the experimental design, minimizing risk to the researcher.

Caption: Logical relationship between identified hazards and control measures.

Conclusion

The protocols and theoretical background provided in this guide equip researchers and drug development professionals with the necessary tools to safely handle and accurately characterize this important synthetic intermediate. By understanding the "why" behind the experimental choices and safety precautions, scientists can ensure data integrity and a safe laboratory environment, ultimately facilitating the advancement of new therapeutic discoveries.

References

- 4-chloro-5-fluorobenzene-1,2-diamine. ChemBK. [Link]

- 15.12: Physical Properties of Amines. Chemistry LibreTexts. [Link]

- 26.2 Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

- Amine compounds. SlideShare. [Link]

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]

- Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.

- an introduction to amines. Chemguide. [Link]

- Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

- Tactical Applications of Fluorine in Drug Design and Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chembk.com [chembk.com]

Spectroscopic Profile of 4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine: An In-depth Technical Guide

Introduction

4-Chloro-5-(trifluoromethyl)benzene-1,2-diamine is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-donating amino groups and two electron-withdrawing groups (a chloro and a trifluoromethyl group), imparts distinct chemical and physical properties. This guide provides a comprehensive analysis of the spectroscopic characteristics of this molecule, offering researchers, scientists, and drug development professionals a detailed understanding of its structural features through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The insights herein are derived from established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Its Spectroscopic Implications

The arrangement of substituents on the benzene ring in this compound dictates its spectroscopic signature. The two adjacent amino groups create a highly electron-rich system, while the chloro and trifluoromethyl groups exert strong electron-withdrawing effects through induction and, in the case of the trifluoromethyl group, hyperconjugation. This electronic interplay significantly influences the chemical environments of the aromatic protons and carbons, as well as the vibrational modes of the functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H bonds of the amino groups, the C-F bonds of the trifluoromethyl group, the C-Cl bond, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Doublet | N-H stretching vibrations (asymmetric and symmetric) of the primary amine groups |

| 3100-3000 | Medium | Aromatic C-H stretching vibrations |

| 1620-1580 | Medium-Strong | N-H bending (scissoring) vibrations and aromatic C=C stretching vibrations |

| 1350-1150 | Strong | C-F stretching vibrations of the trifluoromethyl group |

| 1300-1200 | Medium | Aromatic C-N stretching vibrations |

| 800-700 | Strong | C-Cl stretching vibration |

| 900-690 | Medium-Strong | Aromatic C-H out-of-plane bending vibrations |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol for IR Spectroscopy

A standard approach for obtaining the IR spectrum of a solid sample like this compound is using the KBr pellet method.

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a blank KBr pellet and process the resulting spectrum to identify the key absorption bands.

The presence of electron-withdrawing groups like chloro and nitro groups can cause a hypsochromic (blue) shift in the N-H stretching frequencies of aromatic amines[1][2]. Conversely, an additional amino group would typically cause a bathochromic (red) shift[1][2]. The interplay of these effects in the target molecule will determine the precise location of the N-H stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the most informative techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 1H | Aromatic H |

| ~6.8 | s | 1H | Aromatic H |

| ~5.0 | br s | 4H | -NH₂ |

Note: The use of DMSO-d₆ as a solvent is common for aromatic amines to clearly observe the amine protons, which are exchangeable with deuterium in solvents like D₂O.

The two aromatic protons are in different chemical environments due to the unsymmetrical substitution pattern, leading to two distinct singlets. The exact chemical shifts can be predicted by considering the additive effects of the substituents. Data from similar compounds like 4-chloro-o-phenylenediamine show aromatic protons in the range of 6.5-6.8 ppm[3][4]. The trifluoromethyl group will generally deshield adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The trifluoromethyl group will have a significant effect on the chemical shifts of the carbon atoms it is attached to and will also show coupling with them.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~145 | s | C-NH₂ |

| ~140 | s | C-NH₂ |

| ~125 | q (¹JCF ≈ 270 Hz) | -CF₃ |

| ~120 | q (²JCCF ≈ 30 Hz) | C-CF₃ |

| ~118 | s | Aromatic C-H |

| ~115 | s | Aromatic C-H |

| ~110 | s | C-Cl |

Note: The chemical shifts are estimates based on data from related compounds. The quartet multiplicity for the trifluoromethyl carbon and the carbon attached to it is a key identifying feature.

The large one-bond C-F coupling constant (¹JCF) and the smaller two-bond C-C-F coupling constant (²JCCF) are characteristic of the trifluoromethyl group[5].

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Influence of substituents on IR spectrum of aromatic amines in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

A Technical Guide to 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Chlorinated Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), with its unique electronic properties and metabolic stability, and the chloro group (-Cl), a versatile substituent influencing steric and electronic parameters, are frequently employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine, a key aromatic diamine, embodies the convergence of these critical functionalities, positioning it as a highly valuable building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential.

This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine, its synthesis, and its pivotal role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Nomenclature and Physicochemical Properties

The compound is systematically known as 4-chloro-5-(trifluoromethyl)-1,2-benzenediamine , with the Chemical Abstracts Service (CAS) Registry Number 157590-59-5 . Its structural and physicochemical properties are summarized in the table below.

| Property | Value |

| Synonym | 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine |

| Molecular Formula | C₇H₆ClF₃N₂ |

| Molecular Weight | 210.59 g/mol |

| Appearance | Typically a solid at room temperature |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis of 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine: A Mechanistic Approach

The synthesis of 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine is a multi-step process that hinges on the principles of electrophilic aromatic substitution and subsequent reduction. The most logical and field-proven synthetic strategy commences with a commercially available substituted aniline, followed by regioselective nitration and reduction of the nitro group to afford the desired ortho-diamine.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 4-Chloro-5-(trifluoromethyl)phenylene-1,2-diamine.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative, field-proven method adapted from analogous syntheses of substituted ortho-phenylenediamines[1].

Step 1: Synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq).

-

Acidification: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature below 10 °C.

-